3-amino-2,3-dihydro-1H-inden-4-ol
Description
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMVHAVYDCEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3 Amino 2,3 Dihydro 1h Inden 4 Ol and Analogous Structures
Retrosynthetic Approaches to the Dihydroindene Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comamazonaws.comyoutube.com This process begins with the target molecule and works backward, identifying key bond disconnections that correspond to reliable forward reactions.
Construction of the Indene (B144670) Core via Cyclization Reactions
The formation of the indene core is a critical step in the synthesis of 3-amino-2,3-dihydro-1H-inden-4-ol. Various cyclization strategies have been developed to construct this bicyclic system. One common approach involves the intramolecular cyclization of substituted phenyl derivatives. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals like ruthenium, can yield 1-substituted-1H-indenes and 1-indanones. organic-chemistry.orgorganic-chemistry.org The mechanism of such reactions often involves a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.org
Another powerful method is the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, which can be adapted for the synthesis of five-membered rings like indenes. researchgate.net Additionally, transition metal-catalyzed annulations involving 1-indanones have emerged as a versatile strategy for constructing fused and spirocyclic frameworks. nih.gov For example, rhodium-catalyzed reactions can facilitate the direct insertion of ethylene (B1197577) into the C–C bonds of 1-indanones to form benzocycloheptenone skeletons. rsc.org Furthermore, iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indene derivatives with excellent regioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these cyclization reactions. organic-chemistry.orgrsc.org
Strategic Disconnections for Amino and Hydroxyl Functionalities
Once the indene framework is conceptually in place, the next step in the retrosynthetic analysis involves the disconnection of the amino and hydroxyl groups. For the target molecule, this compound, these functional groups are attached to the five-membered ring.
A logical disconnection for the amino group at the 3-position is through a C-N bond cleavage, suggesting a reductive amination of a corresponding ketone precursor, 4-hydroxy-2,3-dihydro-1H-inden-3-one. wikipedia.orgharvard.edu This retrosynthetic step is based on the well-established reliability of reductive amination in forming amines from carbonyl compounds. wikipedia.orgharvard.edu
Similarly, the hydroxyl group at the 4-position on the aromatic ring can be disconnected through a C-O bond cleavage. This suggests an aromatic hydroxylation reaction or the use of a starting material that already contains a protected hydroxyl group, such as a methoxy (B1213986) or benzyloxy group, which can be deprotected at a later stage. The synthesis of indenopyridine derivatives, for example, has involved the use of starting materials with pre-existing hydroxyl functionalities. nih.gov
Installation of Functional Groups on the Indene Scaffold
With a retrosynthetic plan in hand, the forward synthesis focuses on the precise installation of the required functional groups onto the indene scaffold.
Reductive Amination Methodologies for Amine Introduction
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This method is particularly useful for introducing the amino group at the 3-position of the dihydroindene core. The process typically involves the reaction of a ketone, such as a 1-indanone (B140024) derivative, with an amine source in the presence of a reducing agent. rsc.orgresearchgate.net
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [Na(OAc)3BH]. harvard.edu These reagents are favored for their selectivity in reducing the intermediate iminium ion over the starting ketone. harvard.edu The reaction is often carried out as a one-pot procedure, where the ketone, amine (or ammonia), and reducing agent are combined. wikipedia.orgharvard.edu The pH of the reaction is a critical parameter, with mildly acidic conditions generally favoring imine formation. harvard.edu Biocatalysts, such as ω-transaminases, are also emerging as powerful tools for the asymmetric reductive amination of ketones, offering a route to chiral amines with high enantioselectivity. researchgate.net
A study on the synthesis of 6-aminoindan-1-one involved the nitration of the indanone followed by selective reduction, demonstrating another pathway to introduce an amino group onto the indane skeleton. researchgate.net
Hydroxylation Techniques for Hydroxyl Group Incorporation
The introduction of a hydroxyl group onto the indene scaffold can be achieved through various hydroxylation techniques. For aromatic hydroxylation, direct oxidation of an aromatic C-H bond is challenging but can be accomplished using strong oxidizing agents or through enzymatic methods. A more common and controlled approach is to start with a precursor that already contains a protected hydroxyl group, such as a methoxy group. This protecting group can then be cleaved at a later stage of the synthesis to reveal the free hydroxyl group.
For the hydroxylation of the five-membered ring, as would be required for analogs, different strategies are employed. The α-hydroxylation of an indanone can be achieved using molecular oxygen in the presence of a base like potassium carbonate. rsc.org Alkenes within the indene system can undergo dihydroxylation to form vicinal diols. libretexts.org Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under basic conditions. libretexts.orgyoutube.com The reaction with OsO4 proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. youtube.com Anti-dihydroxylation can be accomplished by first forming an epoxide and then opening the ring with aqueous acid. libretexts.org
Etherification Strategies for Indenol Derivatives
The hydroxyl group of an indenol can be further modified through etherification to produce various derivatives. This is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. nih.gov Standard Williamson ether synthesis is a widely used method, involving the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, the phenolic moiety of an indanone derivative has been alkylated using methyl iodide and potassium carbonate. rsc.org This approach allows for the introduction of a wide variety of alkyl and aryl groups.
The synthesis of dihydro-1H-indene derivatives as tubulin polymerization inhibitors has demonstrated the importance of ether linkages, where modifications to these groups significantly impacted the biological activity of the compounds. nih.gov
Stereoselective Synthesis of Dihydroindene Aminoalcohols
The stereoselective synthesis of dihydroindene aminoalcohols, including this compound, is a critical area of research, driven by the prevalence of this chiral scaffold in pharmacologically active molecules. The precise control of stereochemistry at the amino and hydroxyl-bearing carbons is paramount for achieving desired biological activity. Various advanced synthetic strategies have been developed to this end, ranging from catalyst-controlled reactions to biocatalytic methods.
Chiral Auxiliaries and Ligand-Controlled Approaches in Asymmetric Catalysis
Asymmetric catalysis utilizing chiral ligands or auxiliaries represents a powerful strategy for establishing stereocenters with high enantioselectivity. In the context of dihydroindene aminoalcohol synthesis, this often involves the asymmetric reduction of a ketone or the asymmetric addition to an imine.
Chiral ligands, when coordinated to a metal center, create a chiral environment that directs an incoming reagent or substrate to react from a specific face, leading to an excess of one enantiomer. The development of chiral phosphine (B1218219) ligands, for instance, has been instrumental in the success of asymmetric hydrogenation. nih.govresearchgate.net For the synthesis of chiral aminoindanes, iridium complexes with chiral P,N,N-tridentate or polymeric diamine ligands have proven to be efficient catalysts for the asymmetric transfer hydrogenation of the corresponding ketones, yielding chiral alcohols with excellent enantioselectivity (up to 99% ee). nih.govresearchgate.net
Another sophisticated approach is the use of chiral scaffolding ligands. These ligands covalently and reversibly bind to the substrate, functioning like a chiral auxiliary, yet they can be used in catalytic amounts. acs.org This strategy has been successfully applied in the enantioselective hydroformylation of allylic amines to produce chiral β-amino aldehydes, which are precursors to aminoalcohols. acs.org Similarly, palladium-catalyzed asymmetric Heck reactions using chiral bisphosphine ligands can generate enantiomerically enriched 3-substituted indanones from chalcone (B49325) precursors, which can then be converted to the desired aminoalcohols. acs.org
Recent advances have also seen the development of chiral dinitrogen ligands, such as biimidazolines (BiIM), for palladium/norbornene cooperative catalysis. This method allows for the efficient and modular assembly of C–N axially chiral scaffolds, demonstrating the potential for chiral ligand strategies to control complex stereochemistry in multi-step catalytic cycles. thieme-connect.de
Table 1: Examples of Ligand-Controlled Asymmetric Syntheses
| Catalyst/Ligand System | Reaction Type | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Iridium-polydiamine complexes | Asymmetric Transfer Hydrogenation | Functionalized ketones | Chiral secondary alcohols | Up to 99% |
| Ruthenium with Chiral P,N,N-Ligands | Asymmetric Hydrogenation | Ketones, Imines | Chiral Alcohols, Chiral Amines | High |
| PdCl₂(PPh₃)₂ with Chiral Silyloxyallene | Carbonyl-ene/Heck Cyclization | 2-Substituted aromatic aldehydes | Substituted indanones | Excellent chirality transfer |
| Chiral Biimidazoline (BiIM) with Palladium | Asymmetric Catellani Reaction | Bromoarenes, Amides | C-N Axially Chiral Scaffolds | High |
Biocatalytic Transformations for Enantioselective Amination
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing chiral amines. Enzymes operate with high chemo-, regio-, and stereoselectivity under mild conditions. Transaminases (TAs), also known as aminotransferases, are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net
The process involves the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone substrate. This reaction can yield amines with very high enantiomeric excess (>99% ee). acs.org For instance, the amination of 4-cyanoindanone using a transaminase can produce (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate for certain pharmaceuticals, with high chiral purity in a single step.
To improve the efficiency and atom economy of these reactions, sophisticated multi-enzyme systems have been developed. One such system uses ammonia (B1221849) as the amine source and molecular hydrogen as the ultimate reducing agent. It combines a hydrogenase (to regenerate the NADH cofactor from H₂), an alanine (B10760859) dehydrogenase (to produce alanine from pyruvate (B1213749) and ammonia), and a ω-transaminase (to transfer the amino group from alanine to the ketone substrate). acs.orgnih.gov This cascade system drives the reaction towards the amine product with high conversion and excellent enantioselectivity. acs.org
Table 2: Biocatalytic Systems for Asymmetric Amination of Ketones
| Enzyme System | Amine Source | Reducing Agent | Key Features | Product ee |
| ω-Transaminase | Amino acids (e.g., Alanine), Amines | Not directly required | High enantioselectivity, mild conditions | Up to >99% |
| Hydrogenase / Alanine Dehydrogenase / ω-Transaminase | Ammonia (NH₃) | Molecular Hydrogen (H₂) | High atom economy, uses inexpensive reagents | Up to >99% |
Enzymatic Kinetic Resolution Techniques for Chiral Purity
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov Enzymatic kinetic resolution (EKR) employs enzymes, most commonly lipases or proteases, to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted and thus enriched.
For aminoindane derivatives, lipases such as Candida plicata lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the resulting amide from the unreacted amine enantiomer. google.com However, a significant drawback of standard kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer. nih.gov
To overcome this limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. rsc.org This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, allowing for yields approaching 100%. The racemization can be achieved using a chemical catalyst, such as a palladium complex, or another enzyme (a racemase). nih.govresearchgate.net For example, a DKR process for producing (S)-1-aminoindan involves the use of a lipase for stereoselective acylation and a palladium-based catalyst for the racemization of the (R)-enantiomer. google.com Similarly, bi-enzymatic DKR processes combine a stereoselective amidase with a racemase to produce enantiopure amino acids from racemic amides. nih.gov
Multi-Component Reaction Approaches for Indene Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity. beilstein-journals.orggoogle.com These reactions are powerful tools for building complex heterocyclic and carbocyclic scaffolds, including indene derivatives.
While a direct MCR for this compound is not prominently reported, MCR strategies have been successfully applied to synthesize functionalized indene systems. For example, indeno[1,2-b]chromene derivatives can be synthesized via a three-component condensation of 1H-indene-1,3(2H)-dione, a benzaldehyde, and 2-hydroxynaphthalene-1,4-dione. This demonstrates the feasibility of using indene-based building blocks in MCRs. The design of novel MCRs often involves combining known reaction types, such as Knoevenagel condensations followed by Michael additions and subsequent cyclizations. beilstein-journals.orgresearchgate.netrsc.org
The power of MCRs lies in their ability to construct complex molecules in a single step, saving time, resources, and reducing waste. youtube.com The application of MCRs to generate libraries of indene derivatives for biological screening is an active area of research, with the potential to accelerate the discovery of new drug candidates. nih.gov
Synthetic Routes to Key Precursors
The synthesis of this compound and its analogs relies heavily on the availability of appropriately substituted indanone precursors. The indanone core provides the foundational five-membered ring fused to the benzene (B151609) ring, onto which the amino and hydroxyl functionalities can be installed.
Preparation of Indanone Intermediates
A variety of methods exist for the synthesis of 1-indanones, with the choice of method often depending on the desired substitution pattern on the aromatic ring. nih.govbeilstein-journals.org
A classic and widely used method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.gov For example, 4-hydroxy-1-indanone (B1297909) can be prepared via a rearrangement reaction of dihydrocoumarin (B191007) in the presence of aluminum trichloride (B1173362) and sodium chloride at high temperatures. google.com The starting 3-arylpropionic acids can themselves be prepared through various routes, including the reaction of arenes with acrylic acid derivatives. beilstein-journals.org
Modern methods offer more efficient and greener alternatives. A one-pot process from benzoic acids involves conversion to the acyl chloride, reaction with ethylene, and subsequent intramolecular Friedel-Crafts alkylation. nih.gov Superacid-promoted one-pot synthesis from aryl isopropyl ketones and benzaldehydes also provides a route to highly substituted indanones. rsc.org Other catalytic methods include the rhodium-catalyzed tandem reaction of alkynes organic-chemistry.org and palladium-catalyzed reductive-Heck reactions. acs.org
For the synthesis of the specific precursor 4-hydroxy-1-indanone, a common industrial route involves the Fries rearrangement of phenyl propionate (B1217596) or related esters, or the cyclization of 3-(m-hydroxyphenyl)propanoic acid. A patented method describes the rearrangement of dihydrocoumarin using AlCl₃/NaCl at ~200°C to yield 4-hydroxy-1-indanone. google.com This precursor is crucial as the ketone can be reduced to an alcohol and the phenolic hydroxyl group provides a key functional handle. prepchem.comnih.govscbt.com
Table 3: Selected Synthetic Methods for 1-Indanone Precursors
| Starting Material(s) | Reagents/Catalyst | Product Type | Key Features |
| 3-Arylpropionic acids | Polyphosphoric acid, Lewis acids (e.g., AlCl₃) | Substituted 1-indanones | Classic, widely applicable method |
| Dihydrocoumarin | AlCl₃, NaCl | 4-Hydroxy-1-indanone | Industrial route to a key precursor |
| Benzoic acids, Ethylene | SOCl₂, AlCl₃ | 1-Indanones | Scalable one-pot process |
| Aryl isopropyl ketones, Benzaldehydes | Superacid (e.g., TfOH) | Highly substituted indanones | One-pot, dual C-C bond formation |
| Phenylalkynes, Aldehydes | SbF₅, EtOH | 2,3-disubstituted indanones | High diastereoselectivity |
| Chalcones | Pd catalyst, Chiral ligand | Chiral 3-substituted indanones | Asymmetric reductive-Heck reaction |
Functionalization of Indane-1,3-diones
The strategic manipulation of the functional groups within indane-1,3-diones is paramount in the synthesis of tailored molecules. Key reactions include condensations at the active methylene (B1212753) bridge and selective transformations of the carbonyl groups.
A foundational approach to modifying the indane-1,3-dione scaffold is the Knoevenagel condensation, which targets the active methylene group situated between the two carbonyls. nih.gov This reaction is instrumental in creating carbon-carbon bonds and introducing new functionalities. For instance, the reaction of indane-1,3-dione with malononitrile (B47326) in the presence of a base such as sodium acetate (B1210297) or piperidine (B6355638) in ethanol (B145695) leads to the formation of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. nih.gov This derivative serves as a versatile intermediate for further synthetic elaborations.
The carbonyl groups of indane-1,3-dione also present opportunities for functionalization. While direct selective functionalization of the two distinct carbonyl groups in a substituted indane-1,3-dione can be challenging, a multi-step approach commencing with a functionalized indanone is often more practical. A potential synthetic pathway towards this compound could initiate from a 4-hydroxy-1,3-indandione precursor.
A plausible, albeit not explicitly detailed in current literature as a single seamless process, synthetic sequence could involve the following conceptual steps:
Selective Reduction: The first step would necessitate the selective reduction of one of the two carbonyl groups of 4-hydroxy-1,3-indandione to a hydroxyl group, yielding a dihydroxy-ketone intermediate. Achieving high chemoselectivity in this step is critical and could potentially be accomplished using sterically hindered reducing agents or through enzymatic catalysis.
Reductive Amination: The remaining carbonyl group in the dihydroxy-ketone intermediate could then be converted to an amino group via reductive amination. organic-chemistry.orgnih.gov This reaction typically involves the formation of an imine intermediate by reacting the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, followed by in-situ reduction with a suitable reducing agent like sodium cyanoborohydride or catalytic hydrogenation. researchgate.netresearchgate.net
An alternative strategy could involve the synthesis of 3-hydroxy-1-indanones from other precursors, which can then be further functionalized. For example, a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives has been reported to yield 3-hydroxy-1-indanones. organic-chemistry.org These intermediates, possessing a single ketone, are prime candidates for subsequent reductive amination to introduce the amino functionality.
Furthermore, the active methylene group can be subjected to other transformations such as halogenation, which can then be displaced by other nucleophiles to introduce further diversity. nih.gov
The table below summarizes key intermediates and reactions involved in the functionalization of indane-1,3-diones that are relevant to the synthesis of amino-indanol structures.
| Starting Material/Intermediate | Reaction Type | Reagents and Conditions | Product |
| Indane-1,3-dione | Knoevenagel Condensation | Malononitrile, Sodium Acetate/Piperidine, Ethanol | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile |
| 4-Hydroxy-1-indanone | Reductive Amination | NH₃/NH₄⁺ salt, Reducing Agent (e.g., NaBH₃CN) | 3-Amino-4-hydroxy-2,3-dihydro-1H-inden-1-one |
| 3-Hydroxy-1-indanone | Reductive Amination | NH₃/NH₄⁺ salt, Reducing Agent (e.g., NaBH₃CN) | 3-Amino-2,3-dihydro-1H-inden-1,3-diol |
| Indane-1,3-dione | Halogenation | N-Halosuccinimide | 2-Halo-1,3-indandione |
Detailed research into the stereoselective reduction of substituted indanones is also crucial for controlling the final stereochemistry of the target molecule, which is often critical for its biological activity. nih.gov While the direct synthesis of this compound from indane-1,3-dione is not a well-trodden path, the strategic application of known functionalization reactions on appropriately substituted indane precursors provides a clear and logical roadmap for its synthesis and the creation of a diverse library of analogous structures.
Chemical Reactivity and Transformation Pathways of 3 Amino 2,3 Dihydro 1h Inden 4 Ol
Reactions Involving the Amine Functionality
The primary amine group in 3-amino-2,3-dihydro-1H-inden-4-ol is a key site for nucleophilic reactions and derivatization, allowing for the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity allows it to participate in nucleophilic substitution reactions with various electrophiles. For instance, it can react with alkyl halides to form secondary and tertiary amines. However, such direct alkylation reactions are often difficult to control and can lead to overalkylation, resulting in a mixture of products. masterorganicchemistry.com
A more controlled approach to forming carbon-nitrogen bonds involves the reaction of the amine with carbonyl compounds, as seen in reductive amination, or through acylation reactions to form amides. These methods provide a more reliable pathway for the synthesis of specific N-substituted derivatives.
Amine Derivatization for Synthetic Utility
The derivatization of the amine group is a common strategy to introduce new functionalities and build complex heterocyclic systems.
Amide Formation: The primary amine readily reacts with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. sphinxsai.com This reaction is fundamental in medicinal chemistry for creating compounds with potential biological activity. For example, reaction with benzoyl chloride would yield N-(4-hydroxy-2,3-dihydro-1H-inden-3-yl)benzamide.
Heterocycle Synthesis: The amine functionality serves as a key element in the construction of nitrogen-containing heterocycles.
Pyrazinoindoles: The reaction of amino-indane derivatives with α-amino acid esters can lead to the formation of complex fused heterocyclic systems like pyrazino[1,2-a]indol-4-ones. This transformation proceeds through an initial Michael-type addition followed by an intramolecular cyclization. nih.gov
Triazoles: 3-Amino-1,2,4-triazoles can be synthesized through convergent routes where a key intermediate, a substituted hydrazinecarboximidamide, is formed and subsequently cyclized. nih.gov While not a direct reaction of this compound, this illustrates a common synthetic pathway for incorporating a triazole moiety, which is a valuable pharmacophore. The synthesis of such derivatives often involves the reaction of the amine with a reagent that provides the remaining atoms for the heterocyclic ring. researchgate.netnih.gov
Table 1: Examples of Amine Derivatization Reactions
| Reactant | Reagent | Product Type | Potential Application | Reference |
| Primary Amine | Acid Chloride | Amide | Synthesis of bioactive molecules | sphinxsai.com |
| Amino-indane derivative | α-Amino Acid Ester | Pyrazinoindolone | Pharmaceutical scaffolds | nih.gov |
| Primary Amine | Cyanamide derivative | Triazole | Medicinal chemistry | nih.gov |
Reductive Amination Processes
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. wikipedia.org In the context of this compound, this process is more relevant to its synthesis rather than its subsequent reaction. The target compound can be synthesized from 4-hydroxy-1H-inden-2(3H)-one through reductive amination with ammonia (B1221849). wikipedia.orglibretexts.org
The reaction proceeds in two main steps:
Imine Formation: The carbonyl group of the ketone reacts with ammonia to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding primary amine. libretexts.org
A variety of reducing agents can be employed for this transformation, each with its own advantages. Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2/Pd or H2/Ni). masterorganicchemistry.comwikipedia.org The choice of reducing agent can influence the reaction conditions and selectivity. For instance, NaBH3CN is effective under mildly acidic conditions where the imine is readily formed and reduced in the presence of the ketone. masterorganicchemistry.com Recent advancements have also explored the use of in situ-generated cobalt catalysts for the reductive amination of ketones with ammonia and hydrogen gas under mild conditions. nih.govorganic-chemistry.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Notes | Reference |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, mildly acidic pH | Selectively reduces imines over ketones. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane, acetic acid | Mild and highly selective. | masterorganicchemistry.com |
| Catalytic Hydrogenation (H2/Catalyst) | H2 gas, Pd/C or Ni catalyst | Can be used for direct reductive amination. | wikipedia.org |
| In situ-generated Cobalt Catalyst | H2 gas, aqueous ammonia, 80°C | Mild conditions, high selectivity. | nih.govorganic-chemistry.org |
Reactions Involving the Hydroxyl Functionality
The phenolic hydroxyl group on the aromatic ring of this compound also offers a site for various chemical transformations, including esterification and oxidation.
Esterification Reactions
The hydroxyl group can be acylated to form esters. Chemoselective O-acylation in the presence of a primary amine can be challenging. However, by performing the reaction under acidic conditions, the amine group is protonated and thus deactivated as a nucleophile. This allows for the selective acylation of the hydroxyl group. nih.gov
A common method involves the use of an acyl chloride or anhydride (B1165640) in a strong acid solvent like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO3H). nih.gov These solvents are capable of dissolving the amino alcohol and fully protonating the amine, thereby directing the acylation to the hydroxyl group. For example, reacting this compound with acetyl chloride in TFA would be expected to yield 3-amino-2,3-dihydro-1H-inden-4-yl acetate (B1210297).
Oxidation and Reduction Chemistry
Oxidation: The phenolic hydroxyl group can be oxidized, although this is generally more difficult than the oxidation of aliphatic alcohols and can lead to complex products, including quinones, if the conditions are not carefully controlled. The oxidation of the secondary alcohol in a related compound, trans-2-aminoindan-1-ol, has been studied, suggesting that the hydroxyl group in such systems can be targeted. ambeed.com However, specific oxidation reactions for this compound are not well-documented in the provided search results. In theory, a mild oxidizing agent could potentially convert the phenol (B47542) to a corresponding quinone-like structure, though this would likely be a complex transformation due to the presence of the amine group.
Reduction: The reduction of a phenolic hydroxyl group is a chemically challenging transformation and typically requires harsh conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions, which may also affect other parts of the molecule. There is no information in the provided search results to suggest a straightforward reduction of the hydroxyl group in this compound.
Ether Formation Strategies
The phenolic hydroxyl group of this compound is a key site for etherification reactions. The Williamson ether synthesis is a primary and versatile method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org
In a typical Williamson ether synthesis, the hydroxyl group is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate), resulting in the formation of an ether and a salt byproduct. youtube.com
Given the structure of this compound, the choice of reactants is crucial. For the reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org The reaction would involve the formation of a sodium salt of the phenolic oxygen, which then acts as the nucleophile.
Table 1: Key Aspects of Williamson Ether Synthesis for this compound
| Step | Description | Reagents |
| 1. Deprotonation | The phenolic hydroxyl group is deprotonated to form a nucleophilic alkoxide. | Sodium hydride (NaH) |
| 2. Nucleophilic Attack | The alkoxide attacks the alkyl halide in an SN2 manner. | Primary alkyl halide (e.g., ethyl bromide) |
| 3. Ether Formation | A new C-O bond is formed, yielding the ether derivative. |
Intramolecular versions of the Williamson ether synthesis are also possible if a suitable leaving group is present on a side chain of the molecule, which can lead to the formation of cyclic ethers. masterorganicchemistry.com
Ring Modification and Rearrangement Reactions
The indane skeleton of this compound can undergo various modification and rearrangement reactions, often leading to different ring systems. While specific studies on this compound are not prevalent, the reactivity of related indane and indanone derivatives provides insight into potential transformation pathways.
One significant transformation is ring expansion. For instance, indene (B144670) derivatives can be converted to naphthalenes through a photocatalyzed carbon-atom insertion. nih.govresearchgate.net This method allows for the formation of functionalized naphthalenes from the indene core. nih.gov Another example involves the ring expansion of 2-nitro-1-indanone oxime, which can rearrange to form isocarbostyril derivatives. rsc.org The regioselectivity of such ring-expansion reactions can sometimes be controlled by the solvent and reaction conditions. nih.gov
Rearrangement reactions are also crucial in the synthesis and modification of aminoindanols. The Curtius rearrangement, for example, has been employed in the synthesis of cis-1-aminoindan-2-ol from a corresponding carboxylic acid. nih.govmdpi.com This reaction proceeds through an acyl azide (B81097) and an isocyanate intermediate to furnish the amine.
Table 2: Potential Ring Modification and Rearrangement Reactions
| Reaction Type | Starting Material (Analogue) | Product Type | Key Features |
| Ring Expansion | Indene | Naphthalene | Photocatalyzed carbon-atom insertion. nih.govresearchgate.net |
| Ring Expansion | 2-Nitro-1-indanone oxime | Isocarbostyril | Involves oxime rearrangement. rsc.org |
| Curtius Rearrangement | Indane carboxylic acid | Aminoindane | Formation of an amine from a carboxylic acid via an isocyanate. nih.govmdpi.com |
These examples highlight the potential for modifying the core indane structure of this compound to access a broader range of chemical scaffolds.
Schiff Base Formation and Metal Complexation Chemistry
The primary amino group of this compound is a reactive site for the formation of imines, commonly known as Schiff bases. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov This reaction is often catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration to yield the imine.
The resulting Schiff base ligand, derived from this compound, would possess both nitrogen and oxygen donor atoms, making it an excellent candidate for coordinating with metal ions to form stable metal complexes. nih.gov The coordination can occur through the azomethine nitrogen and the phenolic oxygen.
The field of coordination chemistry has extensively studied Schiff base metal complexes due to their diverse applications, including in catalysis. nih.govnih.gov The properties and reactivity of these complexes are influenced by the nature of the metal ion and the substituents on the Schiff base ligand. For example, transition metal complexes of Schiff bases have been shown to exhibit significant catalytic activity in various organic transformations. nih.gov
Recent studies have also explored the formation of Schiff bases from related compounds and their subsequent rearrangement. nih.govmdpi.com
Table 3: Schiff Base Formation and Metal Complexation
| Process | Description | Potential Reactants | Products |
| Schiff Base Formation | Condensation of the primary amine with a carbonyl compound. | Aldehydes (e.g., salicylaldehyde), Ketones | Schiff base ligand |
| Metal Complexation | Coordination of the Schiff base ligand to a metal center. | Transition metal salts (e.g., Cu(II), Ni(II), Co(II)) | Metal-Schiff base complex |
The ability to form versatile Schiff base ligands and their corresponding metal complexes underscores the importance of this compound as a building block in coordination chemistry and catalysis.
Applications in Advanced Organic Synthesis and Catalysis
3-Amino-2,3-dihydro-1H-inden-4-ol as a Chiral Building Block
The inherent chirality and functional group arrangement of this compound make it a sought-after chiral building block. mdpi.comresearchgate.netsigmaaldrich.com This means it serves as a foundational component in the synthesis of larger, more complex molecules with specific three-dimensional structures.
Enantiomerically Pure Indene (B144670) Derivatives in Chiral Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities. nih.govnih.gov this compound provides a reliable starting point for the synthesis of a variety of enantiomerically pure indene derivatives. The rigid bicyclic structure of the indane core helps to control the stereochemical outcome of subsequent reactions, allowing for the selective formation of one enantiomer over the other.
For instance, the amino and hydroxyl groups can be selectively modified or used to direct the introduction of new stereocenters, leading to a diverse range of chiral indane-based molecules. nih.gov This approach has been successfully employed in the synthesis of complex natural products and pharmacologically active compounds.
Preparation of Functionalized Indene-Based Scaffolds
The indane skeleton of this compound serves as a scaffold that can be further functionalized to create libraries of compounds with diverse structures and properties. acs.orgnih.govnih.gov The aromatic ring of the indane system can undergo various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. acs.org This modular approach is highly valuable in drug discovery and materials science, where the systematic variation of a core structure is often used to optimize a desired property.
The ability to introduce functionality at specific positions on the indane scaffold, combined with the inherent chirality of the starting material, allows for the creation of three-dimensionally complex and diverse molecular architectures.
Role in Chiral Ligand Design for Asymmetric Catalysis
One of the most significant applications of this compound is in the design and synthesis of chiral ligands for asymmetric catalysis. nih.gov Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. This catalyst can then direct a chemical reaction to produce a predominantly one enantiomer of the product.
Development of Bis(oxazoline) Ligands from Dihydroindene Aminoalcohols
A prominent class of chiral ligands derived from aminoalcohols are bis(oxazoline) (BOX) ligands. utexas.eduwikipedia.org These C2-symmetric ligands have proven to be highly effective in a wide range of asymmetric catalytic reactions. nih.gov The synthesis of BOX ligands often involves the condensation of a dicarboxylic acid or its derivative with two equivalents of a chiral aminoalcohol.
This compound and its derivatives are excellent precursors for the synthesis of indane-based bis(oxazoline) ligands, often referred to as IndaBOX ligands. nih.gov The rigid indane backbone of these ligands enhances the structural rigidity of the resulting metal complexes, which can lead to improved enantioselectivity in catalytic reactions. nih.gov
Application in Lewis Acid-Catalyzed Asymmetric Reactions
Chiral Lewis acids are powerful catalysts for a variety of enantioselective transformations, including Diels-Alder, aldol (B89426), and ene reactions. researchgate.netnih.gov The metal complexes of IndaBOX ligands, derived from this compound, have been successfully employed as chiral Lewis acid catalysts.
The well-defined chiral pocket created by the IndaBOX ligand around the metal center effectively shields one face of the substrate, leading to a highly enantioselective attack of the nucleophile. thieme-connect.de The steric and electronic properties of the IndaBOX ligand can be fine-tuned by modifying the substituents on the indane scaffold, allowing for the optimization of the catalyst for a specific reaction.
Table 1: Examples of Lewis Acid-Catalyzed Asymmetric Reactions using IndaBOX Ligands
| Reaction Type | Metal | Ligand Type | Enantiomeric Excess (ee) | Reference |
| Diels-Alder | Cu(II) | IndaBOX | Up to 99% | nih.gov |
| Mukaiyama Aldol | Sn(II) | IndaBOX | Up to 98% | utexas.edu |
| Carbonyl-ene | Cu(II) | IndaBOX | Up to 92% | thieme-connect.de |
Utilization in Transition Metal-Catalyzed Enantioselective Transformations
Beyond Lewis acid catalysis, chiral ligands derived from this compound are also valuable in a broader range of transition metal-catalyzed enantioselective transformations. mdpi.comscilit.comacs.orgnih.gov These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.
The versatility of the IndaBOX scaffold allows for its application with various transition metals, such as copper, palladium, rhodium, and iridium, to catalyze a diverse array of asymmetric reactions. nih.govsemanticscholar.org The noncovalent interactions between the ligand and the substrate can play a crucial role in achieving high levels of stereocontrol. mdpi.comscilit.com
Precursor in the Synthesis of Complex Molecular Architectures
The strategic placement of an amino group at the 3-position and a hydroxyl group at the 4-position of the 2,3-dihydro-1H-indene core makes this compound a versatile intermediate for the synthesis of a variety of complex molecules. The presence of these two distinct functional groups allows for selective and sequential reactions, enabling the construction of elaborate molecular designs.
While specific, publicly available research detailing the extensive use of this compound as a precursor is limited, its structural analogy to other amino-indanol derivatives suggests its utility in constructing fused heterocyclic systems and other polycyclic structures. The amino group can act as a nucleophile or be transformed into other functional groups, while the phenolic hydroxyl group can participate in etherification, esterification, or be used to direct further aromatic substitution reactions.
A patent has alluded to the inclusion of this compound within a broad class of aminoindane derivatives with potential applications in the treatment of neurological diseases. google.com Although this document does not provide specific examples of its use in synthesizing other complex molecules, it underscores the relevance of this scaffold in medicinal chemistry. The synthesis of derivatives from this core structure would be a critical step in exploring their therapeutic potential.
Given the lack of detailed research findings in peer-reviewed literature, a data table summarizing reaction yields and conditions for the synthesis of complex molecules from this compound cannot be compiled at this time. The potential synthetic pathways remain largely theoretical and await exploration by the scientific community. The development of synthetic routes utilizing this precursor could open new avenues for the creation of novel pharmaceuticals and functional materials.
Stereochemical Aspects and Advanced Chiral Control Studies
Analysis of Stereoisomers and Diastereomers of 3-Amino-2,3-dihydro-1H-inden-4-ol
The structure of this compound contains two stereogenic centers, which means it can exist as a maximum of four stereoisomers (2^n, where n=2). libretexts.org These stereoisomers consist of two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups on the five-membered ring defines the diastereomers, which are designated as cis or trans.
Cis-isomers: The amino and hydroxyl groups are on the same side of the indane ring.
Trans-isomers: The amino and hydroxyl groups are on opposite sides of the indane ring.
Each of these diastereomers (cis and trans) exists as a pair of enantiomers. For example, the four stereoisomers of the related compound 2-amino-3-hydroxybutanoic acid can be grouped into two pairs of enantiomers. libretexts.org Similarly, for this compound, there is a (cis)-(+)- and (cis)-(-)-enantiomeric pair and a (trans)-(+)- and (trans)-(-)-enantiomeric pair. Diastereomers have different physical and chemical properties, allowing for their separation by techniques such as chromatography. Enantiomers, however, have identical properties in an achiral environment and require chiral methods for their resolution and analysis.
Determination of Absolute Configurations
Establishing the absolute configuration of each stereocenter is crucial for understanding the structure-activity relationship of this compound. Several advanced analytical techniques are employed for this purpose.
Chiral Derivatizing Agents in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine the absolute configuration of chiral molecules like this compound, chiral derivatizing agents (CDAs) are often used. wikipedia.org These are enantiomerically pure reagents that react with the chiral analyte to form a mixture of diastereomers. Since diastereomers have different NMR spectra, this allows for the differentiation of the original enantiomers. wikipedia.org
A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. nih.govspringernature.commatilda.scienceumn.edu By preparing the Mosher esters (or amides) of the aminoindanol (B8576300), the absolute configuration can be deduced by analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center in the ¹H NMR spectra of the two diastereomers. nih.govspringernature.com This method relies on the principle that the diastereomeric derivatives will adopt different preferred conformations, leading to distinct shielding or deshielding effects from the phenyl ring of the Mosher's acid moiety. umn.eduillinois.edu The development of new CDAs aims to produce larger chemical shift differences for easier analysis. nih.govnih.gov
Table 1: Commonly Used Chiral Derivatizing Agents for NMR Analysis
| Chiral Derivatizing Agent | Functional Group Derivatized | Typical Application |
| (R)- or (S)-Mosher's acid (MTPA) | Alcohols, Amines | Determination of absolute configuration of secondary alcohols and amines. nih.govspringernature.commatilda.scienceumn.edu |
| (R)- or (S)-Mandelic acid | Alcohols | Determination of absolute configuration of secondary alcohols. illinois.edu |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Primary and secondary amines | Chiral analysis of amino acids and other primary amines. researchgate.netmdpi.com |
X-ray Diffraction Analysis for Solid-State Stereochemistry
X-ray crystallography provides an unambiguous method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govnih.govnih.gov This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including the relative and absolute stereochemistry of all chiral centers. nih.gov
For this compound, if one of its enantiomers or a derivative can be crystallized with a heavy atom or as a salt with a chiral counter-ion of known absolute configuration, the absolute configuration of the aminoindanol can be definitively established. The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state conformation. nih.gov
NOE-NMR and Karplus Equation for Configurational Assignment
To determine the relative configuration (cis or trans) of the diastereomers of this compound, Nuclear Overhauser Effect (NOE) NMR spectroscopy is a valuable tool. nih.gov NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances up to about 5 Å. By observing NOE correlations between the protons on C1, C2, and C3, the relative spatial arrangement of the amino and hydroxyl groups can be determined. nih.govisibugs.org
The Karplus equation provides a correlation between the three-bond coupling constant (³J) and the dihedral angle between two vicinal protons. wikipedia.orgyoutube.com By measuring the ³J values between the protons on the five-membered ring of the indane skeleton, the dihedral angles can be estimated. wikipedia.orgnih.govnih.govresearchgate.net This information, in conjunction with computational modeling, can help to establish the preferred conformation of the ring and the relative stereochemistry of the substituents.
Table 2: NMR Parameters for Stereochemical Analysis
| NMR Parameter | Information Provided | Application to this compound |
| Chemical Shift (δ) | Electronic environment of a nucleus. | Used with CDAs and CSAs to differentiate enantiomers. nih.govspringernature.comrsc.orgunipi.it |
| Coupling Constant (J) | Connectivity and dihedral angles between nuclei. | Karplus equation relates ³J to dihedral angles for conformational analysis. wikipedia.orgyoutube.com |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei. | Determines relative configuration (cis vs. trans) by measuring internuclear distances. nih.govisibugs.org |
Stereocontrol Mechanisms in Synthetic Pathways
The selective synthesis of a single stereoisomer of this compound is a significant challenge in synthetic organic chemistry. The development of stereocontrolled synthetic routes is essential for producing enantiomerically pure compounds for further study and application.
Stereocontrol can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, the reduction of a precursor ketone, 4-hydroxy-3-amino-1-indanone, can be influenced by the choice of reducing agent and the existing stereochemistry at C3 to favor the formation of one diastereomer over the other.
The nature of protecting groups on the amino function can also play a crucial role in directing the stereochemical outcome of a reaction. For example, in the synthesis of related amino sugars, the choice of a nitrogen protecting group was found to be critical for achieving high stereoselectivity. nih.gov A bulky protecting group can shield one face of the molecule, directing an incoming reagent to the opposite face and thereby controlling the formation of a new stereocenter. Similarly, in the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, the reaction conditions influence the formation of the product. nih.gov A thorough understanding of these stereocontrol mechanisms is vital for the rational design of efficient and highly selective syntheses of the desired stereoisomer of this compound.
Computational and Theoretical Investigations of 3 Amino 2,3 Dihydro 1h Inden 4 Ol
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. These methods are instrumental in elucidating the electronic structure and related properties of 3-amino-2,3-dihydro-1H-inden-4-ol.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior. DFT calculations can be employed to determine key electronic properties of this compound, such as its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.com
A theoretical DFT study would likely involve geometry optimization of the this compound structure, followed by frequency calculations to ensure a true energy minimum. Subsequent analysis of the molecular orbitals would reveal the distribution of electron density. For instance, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the amino and hydroxyl groups, as well as the aromatic ring. Conversely, the LUMO would be distributed over areas that can accommodate electron density. These calculations provide a quantitative basis for understanding the molecule's reactivity towards electrophiles and nucleophiles. youtube.com
Table 1: Theoretical Electronic Properties of this compound (Hypothetical DFT Data)
| Parameter | Value (arbitrary units) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MESP map of this compound would highlight regions of negative potential (in red), typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, signifying favorable sites for nucleophilic interaction. researchgate.net
The MESP analysis is not only qualitative but can also provide quantitative information. The values of the MESP at specific points, such as the minima (Vmin) and maxima (Vs,max), can be correlated with the molecule's reactivity and its ability to form intermolecular interactions like hydrogen bonds. nih.govresearchgate.net For this compound, the negative MESP regions around the heteroatoms would suggest their role as hydrogen bond acceptors, a crucial aspect in its interaction with other molecules, including potential catalysts or biological receptors. nih.govrsc.org
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its properties and function. Molecular modeling techniques are employed to explore the possible conformations of this compound and to predict its interactions with other chemical species.
A conformational analysis of the closely related cis-3-aminoindan-1-ol, performed using quantum mechanical DFT (B3LYP) and MP2 methods, revealed the existence of multiple conformational minima. researchgate.net These conformers can interchange through ring-puckering and the internal rotation of the hydroxyl and amino groups. researchgate.net A similar conformational landscape is expected for this compound, with the relative stability of different conformers being influenced by intramolecular hydrogen bonding. researchgate.net
Prediction of Binding Modes and Interactions (e.g., with catalysts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.net In the context of this compound, docking studies could be employed to predict its binding mode within the active site of a catalyst. This would be particularly relevant if the molecule is used as a substrate or a ligand in catalysis.
The prediction of binding modes involves assessing the steric and electronic complementarity between the ligand (this compound) and the catalyst's active site. The amino and hydroxyl groups, along with the aromatic ring, would likely play a key role in forming hydrogen bonds, and π-stacking interactions, respectively, which would anchor the molecule in a specific orientation. Understanding these interactions is crucial for designing more efficient catalytic systems. researchgate.net
Theoretical Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. For this compound, theoretical calculations can identify the most likely sites for chemical reactions and map out the energy profiles of potential reaction pathways.
Reactivity descriptors derived from DFT calculations, such as the Fukui functions, can be used to predict the local reactivity of different atomic sites in the molecule. These descriptors indicate the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most nucleophilic and electrophilic centers. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be key nucleophilic sites, while the aromatic ring can also participate in electrophilic substitution reactions.
Furthermore, computational methods can be used to model entire reaction pathways, locating transition states and calculating activation energies. This allows for a detailed understanding of the reaction mechanism and can guide the optimization of reaction conditions to favor the desired product.
Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.comnih.gov While a specific QSAR model for the chemical reactivity of this compound is not available, the principles of QSAR can be applied to understand how structural modifications would affect its reactivity.
A hypothetical QSAR study on a series of substituted this compound derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates these descriptors with an experimentally determined measure of reactivity. nih.gov
Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | HOMO/LUMO Energies | Electron donating/accepting ability |
| Topological | Wiener Index | Molecular branching |
| Constitutional | Molecular Weight | Size of the molecule |
| Geometrical | Surface Area | Molecular shape and size |
Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within the 3-amino-2,3-dihydro-1H-inden-4-ol molecule can be meticulously mapped.
One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information about the number and types of hydrogen and carbon atoms in this compound. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic environment.
Similarly, in the ¹³C NMR spectrum, the aromatic carbons would exhibit signals in the range of 110-150 ppm. The carbon atom attached to the hydroxyl group (C4) would be significantly deshielded, appearing further downfield in the aromatic region. The aliphatic carbons of the five-membered ring would be found at higher field strengths.
Hypothetical ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity |
| Aromatic-H | 6.7 - 7.2 | m |
| H-1 | ~2.8 - 3.2 | m |
| H-2 | ~2.0 - 2.5 | m |
| H-3 | ~3.5 - 4.0 | m |
| NH₂ | Broad singlet | s |
| OH | Broad singlet | s |
Hypothetical ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (ppm) (Predicted) |
| Aromatic C | 115 - 145 |
| C-O (C4) | ~150 |
| C-N (C3) | ~50 - 60 |
| C-1 | ~30 - 40 |
| C-2 | ~25 - 35 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be observed between the protons on C1, C2, and C3, confirming their connectivity within the five-membered ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com HMBC is invaluable for connecting different fragments of the molecule, for example, by showing correlations from the aliphatic protons to the aromatic carbons, thereby confirming the fusion of the five-membered ring to the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY is particularly important for determining the stereochemistry of the molecule, for instance, the relative orientation of the amino and hydroxyl groups in relation to the dihydro-indene ring system.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₁₁NO), the monoisotopic mass is 149.0841 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental formula with high confidence.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), involves breaking the molecule into smaller, charged fragments. The pattern of fragmentation is characteristic of the molecule's structure. For this compound, common fragmentation pathways could include the loss of the amino group (NH₂), the hydroxyl group (OH), or cleavage of the five-membered ring. Predicted mass-to-charge ratios (m/z) for various adducts of a structural isomer, 3-amino-2,3-dihydro-1H-inden-5-ol, are available and provide an indication of the expected values for the target compound. uni.lu
Predicted Mass Spectrometry Data for an Isomer (3-amino-2,3-dihydro-1H-inden-5-ol)
| Adduct | m/z |
| [M+H]⁺ | 150.09134 |
| [M+Na]⁺ | 172.07328 |
| [M-H]⁻ | 148.07678 |
| [M+H-H₂O]⁺ | 132.08132 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a synthesized compound and for separating mixtures. For this compound, which contains a chiral center at the C3 position, chiral HPLC is essential for separating its enantiomers.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide range of chiral compounds, including those with amino and hydroxyl groups. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. The retention times of the two enantiomers will differ on the chiral column, allowing for their individual quantification and the determination of the enantiomeric excess (ee) of a sample. The development of such a method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), which are characteristic of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would exhibit characteristic bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-O and C-N stretching vibrations would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Hypothetical Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1000 - 1300 |
| C-N | Stretching | 1000 - 1300 |
Future Research Directions and Unexplored Avenues for Dihydroindene Aminoalcohols
Development of Novel Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount for the application of chiral molecules like dihydroindene aminoalcohols. While methods exist for their stereoselective synthesis, the development of more efficient, versatile, and scalable methodologies remains a critical goal. Future research will likely move beyond traditional approaches to embrace novel catalytic strategies that offer higher levels of selectivity and broader substrate scope.
One promising avenue is the advancement of cascade reactions, such as the organocatalyzed aza-Michael-aldol reaction, which has been successfully used for the synthesis of 3-amino-1-indanols. nih.gov Further development of such cascade strategies could provide rapid access to complex dihydroindene aminoalcohol cores from simple starting materials in a single pot. nih.gov Another key area is the exploration of new chiral building blocks and auxiliaries. For example, the diastereoselective allylation of N-tert-butanesulfinyl imines using zinc enolized homoenolates, derived from cyclopropanols, presents a powerful method for creating vicinal amino alcohols with high stereocontrol. nih.gov Adapting such methodologies to dihydroindene precursors could unlock new synthetic pathways. nih.gov
Furthermore, more efficient approaches that involve the simultaneous formation of a new carbon-carbon bond and the creation of stereogenic centers are highly desirable. This could involve refining existing methods like the Sharpless asymmetric aminohydroxylation or developing entirely new transformations catalyzed by novel organometallic or enzymatic systems. The goal is to circumvent the limitations of methods that rely on derivatization of the existing chiral pool and to address the regioselectivity issues that can complicate direct aminohydroxylation approaches.
Exploration of New Catalytic Applications
The inherent bifunctional nature of amino alcohols, possessing both a Brønsted acid (hydroxyl group) and a Brønsted base (amino group), makes them excellent candidates for organocatalysis. researchgate.net Chiral primary β-amino alcohols are emerging as valuable and inexpensive bifunctional organocatalysts for a wide range of asymmetric transformations. researchgate.net Future research should systematically investigate the catalytic activity of various stereoisomers of dihydroindene aminoalcohols, including "3-amino-2,3-dihydro-1H-inden-4-ol," in reactions such as aldol (B89426) condensations, Michael additions, Diels-Alder reactions, and cascade cyclizations. researchgate.net
Beyond organocatalysis, dihydroindene aminoalcohols can serve as chiral ligands in transition metal catalysis. The development of novel tandem catalytic systems is a particularly attractive direction. For instance, a Pd/C catalyst has been used for the tandem synthesis of β-amino alcohols from nitroarenes and epoxides, where the catalyst facilitates both transfer hydrogenation and epoxide ring-opening. nih.gov Applying this concept to the synthesis of dihydroindene aminoalcohols could offer a more streamlined and atom-economical process. nih.gov
Moreover, the development of new metal-based catalytic systems for aminohydroxylation reactions continues to be a fertile ground for research. nsf.govnih.gov Molybdenum- and tungsten-based oxaziridine (B8769555) catalysts have shown promise in the aminohydroxylation of dienes and the oxyamination of alkenes, respectively. nih.govrsc.org Tailoring these catalytic systems for intramolecular reactions on functionalized dihydroindenes could provide a direct and selective route to novel amino alcohol derivatives.
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful predictive tools to accelerate the discovery and optimization of functional molecules, and its application to dihydroindene aminoalcohols is an area with significant untapped potential. Future research can leverage advanced computational methods for the rational design of new derivatives with enhanced catalytic activity or specific biological properties.
Techniques such as Density Functional Theory (DFT) can be employed to characterize the electronic behavior and reactivity of different dihydroindene aminoalcohol isomers. nih.gov By calculating molecular descriptors and analyzing electronic structure, researchers can predict how substitutions on the indane core or the amino and hydroxyl groups will influence the molecule's function. nih.gov Molecular electrostatic potential (MEP) analysis can provide insights into charge distribution and potential sites for non-covalent interactions, which are crucial for understanding catalyst-substrate binding. nih.gov
For catalytic applications, molecular docking simulations can predict the binding poses and affinities of dihydroindene aminoalcohol-based catalysts or ligands within the active sites of enzymes or in transition states of chemical reactions. nih.gov This allows for the in-silico screening of virtual libraries of derivatives to identify the most promising candidates for synthesis and experimental testing. This approach has been successfully used to design potent enzyme inhibitors and can be readily adapted to design novel organocatalysts. nih.govnih.gov These computational investigations can guide synthetic efforts, saving time and resources by prioritizing the most promising molecular designs.
Green Chemistry Approaches in Dihydroindene Synthesis
The principles of green chemistry are increasingly guiding synthetic chemistry toward more sustainable practices. Future research on dihydroindene aminoalcohols must incorporate these principles to reduce environmental impact and improve safety. youtube.com A key focus will be on minimizing waste and energy consumption by designing more efficient synthetic routes. researchgate.net
One major area for improvement is the replacement of traditional organic solvents with greener alternatives. youtube.com This includes exploring the use of water, supercritical CO2, or bio-based solvents derived from renewable feedstocks like 2-methyltetrahydrofuran (B130290) (2-MeTHF). youtube.comyoutube.com The development of task-specific ionic liquids that can act as both the solvent and catalyst offers another promising avenue, as demonstrated in the synthesis of related indane derivatives. researchgate.net
Improving atom economy is another central tenet of green chemistry. youtube.com This can be achieved through the development of multicomponent reactions (MCRs), which combine multiple starting materials into a final product in a single step, often with greater energy efficiency and less hazardous procedures than traditional multistep syntheses. researchgate.net Additionally, employing catalytic reagents instead of stoichiometric ones is crucial for waste reduction. youtube.com The development of enzymatic cascades represents a frontier in green synthesis, offering the potential to convert simple biomass-derived feedstocks like diols into valuable amino alcohols under mild, aqueous conditions with high selectivity. rsc.org Applying these enzymatic or chemo-catalytic green methods to the synthesis of dihydroindene aminoalcohols will be a critical step toward their sustainable production. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-amino-2,3-dihydro-1H-inden-4-ol and its derivatives?
- Methodological Answer : A two-step approach involving bromination followed by nucleophilic substitution is commonly used. For example, bromination of benzyl derivatives using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) generates intermediates, which undergo Williamson ether synthesis with 2,3-dihydro-1H-inden-4-ol (compound 63) in the presence of a base. Subsequent hydrolysis or functionalization yields the target compound .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, amine protons at δ 1.5–3.0 ppm) .
- X-ray crystallography : Resolve the planar indenol moiety (RMSD < 0.05 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions along the [010] axis) .
- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase columns and calibration standards .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane 70:30). For hydrochloride salts, recrystallization in ethanol/water mixtures improves yield .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?
- Methodological Answer : Employ enantioselective catalysis or chiral auxiliaries. For example, a cis-(1S,2R)-aminoindanol scaffold can be synthesized via asymmetric hydrogenation or enzymatic resolution, validated by circular dichroism (CD) and chiral HPLC .
Q. What strategies enable functionalization of the indenol core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Phosphonation : Introduce phosphonic acid groups at the amino position via Arbuzov reaction with triethyl phosphite, yielding derivatives like 2-aminoindan-2-phosphonic acid .
- Etherification : Williamson synthesis with alkyl halides or aryl boronic acids under Pd catalysis .
Q. How can computational methods predict the pharmacological potential of this compound derivatives?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d,p)) to analyze electronic properties (HOMO-LUMO gaps, electrophilicity) and molecular electrostatic potential (MEP) surfaces. Dock optimized structures into target proteins (e.g., aggrecanase) using AutoDock Vina .
Q. What crystallographic software tools are recommended for analyzing indenol derivatives?
- Methodological Answer : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model hydrogen bonding and twinning. ORTEP-3 or WinGX can visualize thermal ellipsoids and generate publication-quality figures .
Q. How do intermolecular interactions influence the solid-state packing of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
